
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N'-(2-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- typically involves the reaction of appropriate amines with isocyanates. One common method is the reaction of N-(2-hydroxyethyl)-N-(4-methylphenyl)amine with N’-(2-nitrophenyl)isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature. Catalysts such as triethylamine or pyridine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise temperature and pressure regulation, leading to higher yields and purity of the final product. The scalability of the process is crucial for meeting the demands of various applications.
化学反应分析
Types of Reactions
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of nitro or sulfonyl derivatives.
科学研究应用
Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyethyl and nitrophenyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Urea, N-(2-hydroxyethyl)-N-(phenyl)-N’-(2-nitrophenyl)-
- Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(phenyl)-
- Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(4-nitrophenyl)-
Uniqueness
The presence of both hydroxyethyl and nitrophenyl groups in Urea, N-(2-hydroxyethyl)-N-(4-methylphenyl)-N’-(2-nitrophenyl)- makes it unique compared to other urea derivatives
属性
CAS 编号 |
61293-85-4 |
|---|---|
分子式 |
C16H17N3O4 |
分子量 |
315.32 g/mol |
IUPAC 名称 |
1-(2-hydroxyethyl)-1-(4-methylphenyl)-3-(2-nitrophenyl)urea |
InChI |
InChI=1S/C16H17N3O4/c1-12-6-8-13(9-7-12)18(10-11-20)16(21)17-14-4-2-3-5-15(14)19(22)23/h2-9,20H,10-11H2,1H3,(H,17,21) |
InChI 键 |
UFRIDNWASBOBPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(CCO)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


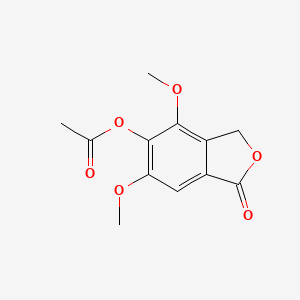
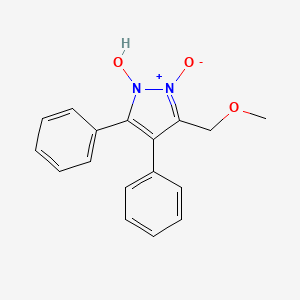
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
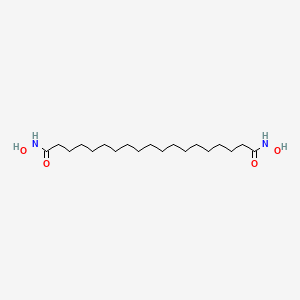
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
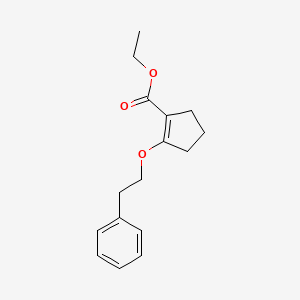

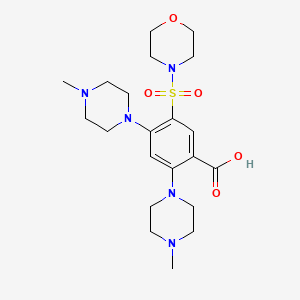
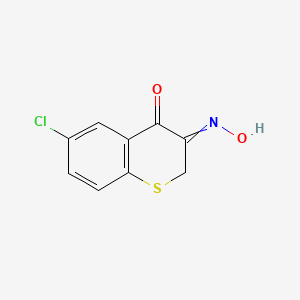
![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)

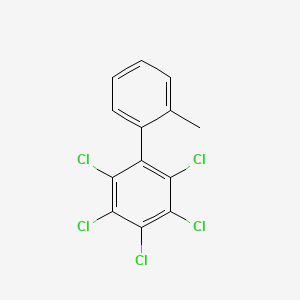
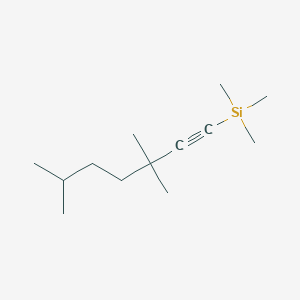
![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)
